3-(2-chloroethyl)-1,2-oxazole-4-carbaldehyde
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Overview
Description
3-(2-chloroethyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound containing an oxazole ring substituted with a 2-chloroethyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroethylamine with glyoxal in the presence of a base to form the oxazole ring, followed by oxidation to introduce the aldehyde group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters and the use of catalysts can further improve the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloroethyl)-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: 3-(2-chloroethyl)-1,2-oxazole-4-carboxylic acid
Reduction: 3-(2-chloroethyl)-1,2-oxazole-4-methanol
Substitution: Various substituted oxazole derivatives depending on the nucleophile used
Scientific Research Applications
3-(2-chloroethyl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-chloroethyl)-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of enzymatic activities or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Mustard Gas (Bis(2-chloroethyl) sulfide): A well-known alkylating agent with similar structural features but different applications and toxicity profiles.
Melphalan: An alkylating agent used in chemotherapy with a similar 2-chloroethyl group but different overall structure and mechanism of action.
Carmustine: Another alkylating agent used in cancer treatment with a similar functional group but different therapeutic applications.
Uniqueness
3-(2-chloroethyl)-1,2-oxazole-4-carbaldehyde is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties compared to other compounds with similar functional groups
Properties
CAS No. |
2763779-62-8 |
---|---|
Molecular Formula |
C6H6ClNO2 |
Molecular Weight |
159.6 |
Purity |
95 |
Origin of Product |
United States |
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